

An In-depth Technical Guide to the Thermochemical Data of Carvyl Acetate

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Compound of Interest

Compound Name: **Carvyl acetate**

Cat. No.: **B1596030**

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Disclaimer: This document provides a summary of available thermochemical data for **Carvyl acetate**. It is important to note that comprehensive, experimentally determined thermochemical data for **Carvyl acetate** is not readily available in the current scientific literature. The data presented herein is primarily based on computational estimations. The experimental protocols described are based on methodologies used for closely related terpene acetates and serve as a guide for future experimental work.

Introduction

Carvyl acetate, a monoterpenoid ester, is a naturally occurring compound found in essential oils of plants like spearmint and caraway. It exists as different stereoisomers, with the specific isomer influencing its characteristic aroma and potential biological activity. As with many natural products, a thorough understanding of its thermochemical properties is crucial for applications in drug development, chemical synthesis, and process optimization. Thermochemical data, such as enthalpy of formation, heat capacity, and Gibbs free energy, provide fundamental insights into the stability, reactivity, and potential energy of a molecule.

This guide summarizes the currently available, albeit estimated, thermochemical data for **Carvyl acetate** and provides detailed experimental protocols for how these properties could be determined, based on established methods for similar compounds.

Thermochemical Data of Carvyl Acetate

The following tables summarize the available, computationally estimated thermochemical data for isomers of **Carvyl acetate**. It is crucial to recognize that these values are not derived from direct experimental measurements and should be used with this consideration in mind.

Table 1: Estimated Thermochemical Data for trans-Carvyl Acetate

Property	Symbol	Value	Unit	Source / Method
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-67.40	kJ/mol	Joback Method
Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-339.88	kJ/mol	Joback Method
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	20.77	kJ/mol	Joback Method
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	51.95	kJ/mol	Joback Method

Table 2: Estimated Thermochemical Data for L-carvenyl acetate (a related isomer)

Property	Symbol	Definition
Ideal Gas Heat Capacity	C_p, gas	Ideal gas heat capacity (J/mol×K)
Standard Gibbs Free Energy of Formation	ΔfG°	Standard Gibbs free energy of formation (kJ/mol)
Enthalpy of Formation (gas)	$\Delta fH^\circ \text{gas}$	Enthalpy of formation at standard conditions (kJ/mol)
Enthalpy of Fusion	$\Delta fusH^\circ$	Enthalpy of fusion at standard conditions (kJ/mol)
Enthalpy of Vaporization	$\Delta vapH^\circ$	Enthalpy of vaporization at standard conditions (kJ/mol)

Note: Specific values for L-carvenyl acetate were not provided in the search results, only the types of data available.

Experimental Protocols for Thermochemical Characterization

While specific experimental data for **Carvyl acetate** is lacking, the following protocols are based on established methods for the thermochemical characterization of terpenes and their derivatives, such as α -terpinyl acetate[1]. These methodologies provide a framework for the experimental determination of key thermochemical properties of **Carvyl acetate**.

3.1. Determination of Isobaric Heat Capacity (C_p)

The isobaric heat capacity can be measured using a differential scanning calorimeter (DSC).

- Apparatus: A heat-flux differential scanning calorimeter.
- Procedure:
 - Calibrate the calorimeter for temperature and heat flow using a standard reference material (e.g., indium).

- Accurately weigh a sample of high-purity **Carvyl acetate** (typically 5-10 mg) into a hermetically sealed aluminum pan.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 10 K/min) over the desired temperature range (e.g., 290-343 K) under an inert atmosphere (e.g., nitrogen).
- Record the heat flow as a function of temperature.
- The isobaric heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

3.2. Determination of Vapor Pressure and Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

Vapor pressure can be measured using a static or dynamic method. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

- Apparatus: A static vapor pressure apparatus or a gas saturation apparatus.
- Procedure (Static Method):
 - Place a purified sample of **Carvyl acetate** into a thermostated vessel connected to a pressure transducer.
 - Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved gases.
 - Isolate the vessel and allow the sample to reach thermal equilibrium at a set temperature.
 - Record the vapor pressure once it stabilizes.
 - Repeat the measurement at various temperatures.
 - The enthalpy of vaporization can be determined from the slope of a plot of $\ln(P)$ versus $1/T$.

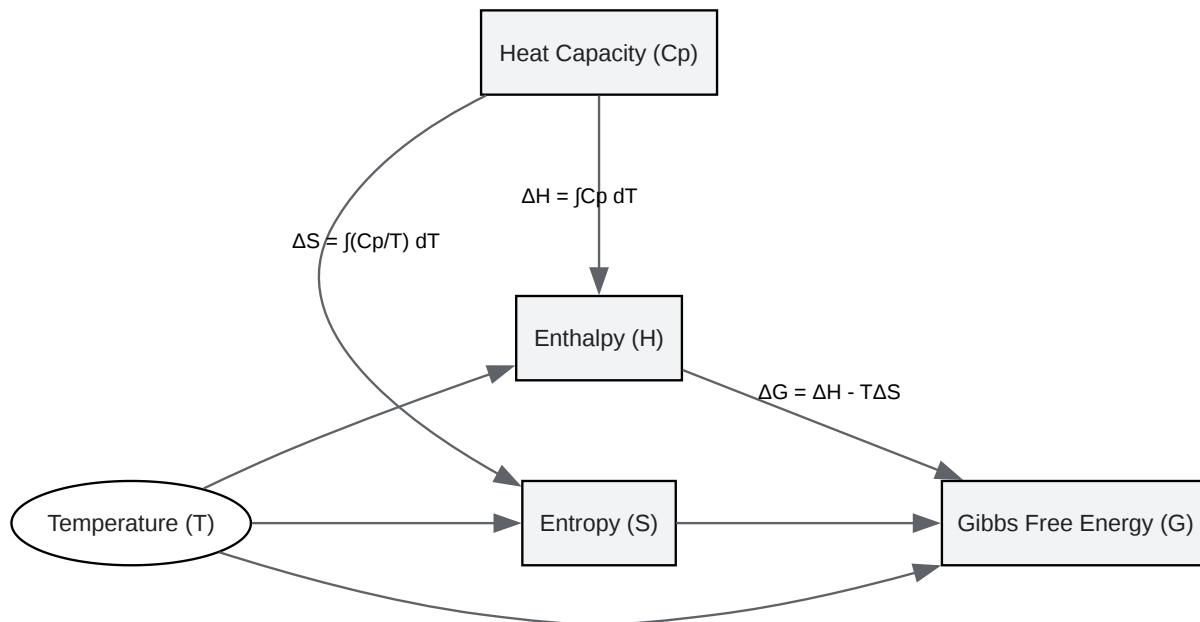
3.3. Determination of Enthalpy of Combustion ($\Delta_{\text{c}}H^\circ$)

The enthalpy of combustion is determined using an oxygen bomb calorimeter.

- Apparatus: An isoperibol oxygen bomb calorimeter.
- Procedure:
 - Calibrate the calorimeter by combusting a certified standard reference material (e.g., benzoic acid).
 - Press a pellet of a known mass of **Carvyl acetate**.
 - Place the pellet in the crucible inside the bomb, with a fuse wire in contact with the sample.
 - Seal the bomb and pressurize it with high-purity oxygen (e.g., 3 MPa).
 - Immerse the bomb in a known quantity of water in the calorimeter jacket.
 - Ignite the sample and record the temperature change of the water.
 - The enthalpy of combustion is calculated from the temperature rise, the calorimeter constant, and the mass of the sample, with corrections for the combustion of the fuse wire.

Logical Relationships in Thermochemistry

The following diagram illustrates the fundamental relationships between key thermochemical properties.



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Caption: Relationship between key thermochemical properties.

This diagram shows how Gibbs Free Energy (G), a measure of the spontaneity of a process, is a function of Enthalpy (H) and Entropy (S) at a given Temperature (T). Enthalpy and Entropy themselves are dependent on the Heat Capacity (Cp) and Temperature. The arrows indicate the influence of one property on another, and the labels describe the fundamental thermodynamic equations that connect them.

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References

- 1. researchgate.net [researchgate.net]
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